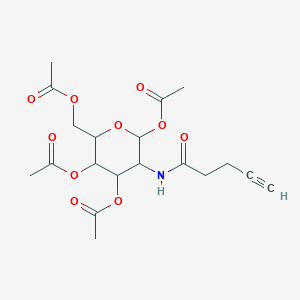
NH2-PEG4-Glu(OH)-NH-m-PEG24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NH2-PEG4-Glu(OH)-NH-m-PEG24 is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
Wissenschaftliche Forschungsanwendungen
1. Extractive Desulfurization of Fuel Oil
Polyethylene glycol (PEG) modifications, including NH2-PEG4-Glu(OH)-NH-m-PEG24, have been studied for their role in the extractive desulfurization of fuel oil. Research by Gao et al. (2018) demonstrates that modified PEGs, like NHD and mPEG, show higher active oxygen content and better desulfurization performance compared to unmodified PEG.
2. Drug Delivery and Biomedical Applications
PEG-based compounds, such as NH2-PEG4-Glu(OH)-NH-m-PEG24, are extensively researched in drug delivery and biomedical applications. For example, Lu and Felix (2009) investigated solid-phase synthesis of pegylated peptides for potential biomedical applications.
3. Biomaterials and Hydrogel Development
The development of biomaterials and hydrogels often incorporates PEG derivatives. Research by Strehin et al. (2010) on chondroitin sulfate-polyethylene glycol (CS-PEG) hydrogels highlights the adaptability of PEG-based compounds in various biomedical applications, including wound healing and regenerative medicine.
4. Protein Resistance and Preservation in Biomedical Applications
PEGylation, including the use of NH2-PEG4-Glu(OH)-NH-m-PEG24, is crucial for protein resistance and preservation in biomedical applications. Yanqiu Du et al. (2018) investigated the use of PEG chains for creating antifouling surfaces and improving the recognition capacity of biomolecules.
5. Nanotechnology and Nanocomposites
PEG-modified compounds are also pivotal in nanotechnology and the development of nanocomposites. The work by Xu et al. (2009) on Fe3O4 nanoparticles coated with PEG for protein delivery exemplifies this application.
6. Photothermal Therapy and Drug Delivery
NH2-PEG4-Glu(OH)-NH-m-PEG24 and similar compounds have applications in photothermal therapy and drug delivery. Farani et al. (2020) discussed using a PEGylated magnetic graphene oxide complex as a nanocarrier for cancer chemotherapy drugs, demonstrating the potential of PEG derivatives in targeted drug delivery and therapy.
Eigenschaften
Produktname |
NH2-PEG4-Glu(OH)-NH-m-PEG24 |
|---|---|
Molekularformel |
C65H129N3O32 |
Molekulargewicht |
1464.74 |
IUPAC-Name |
76-(1-amino-3,6,9,12-tetraoxapentadecan-15-amido)-75-oxo-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxa-74-azanonaheptacontan-79-oic acid |
InChI |
InChI=1S/C65H129N3O32/c1-73-10-11-77-18-19-81-24-25-83-28-29-85-32-33-87-36-37-89-40-41-91-44-45-93-48-49-95-52-53-97-56-57-99-60-61-100-59-58-98-55-54-96-51-50-94-47-46-92-43-42-90-39-38-88-35-34-86-31-30-84-27-26-82-23-22-80-17-14-76-9-6-67-65(72)62(2-3-64(70)71)68-63(69)4-7-74-12-15-78-20-21-79-16-13-75-8-5-66/h62H,2-61,66H2,1H3,(H,67,72)(H,68,69)(H,70,71) |
InChI-Schlüssel |
IHUHCBYWCAMPRW-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(NC(CCOCCOCCOCCOCCN)=O)C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NH2-PEG4-Glu(OH)-NH-m-PEG24 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-{4-[5-(Difluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}-6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidine](/img/structure/B1193188.png)